molecular formula C7H3BrClFO B1273234 3-Bromo-5-fluorobenzoyl chloride CAS No. 887266-90-2

3-Bromo-5-fluorobenzoyl chloride

Cat. No. B1273234
CAS RN: 887266-90-2
M. Wt: 237.45 g/mol
InChI Key: RGMMCYNLNAUIJX-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrClFO. It has a molecular weight of 237.46 .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluorobenzoyl chloride is 1S/C7H3BrClFO/c8-5-1-4 (7 (9)11)2-6 (10)3-5/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 3-Bromo-5-fluorobenzoyl chloride is a liquid . The storage temperature is ambient temperature .

Scientific Research Applications

Pharmaceutical Research: Drug Synthesis

3-Bromo-5-fluorobenzoyl chloride: is utilized in pharmaceutical research, particularly in the synthesis of complex molecules. It acts as an intermediate in the formation of boric acid ester compounds, which are crucial in drug development . These intermediates can be used in various reactions, including glycol protection and asymmetric synthesis of amino acids, which are foundational processes in creating a wide range of pharmaceuticals.

Organic Synthesis: Suzuki-Miyaura Coupling

In organic chemistry, this compound is instrumental in Suzuki-Miyaura coupling reactions. This cross-coupling reaction forms carbon-carbon bonds and is widely used to synthesize poly-olefins, styrenes, and biphenyls . The presence of the bromo and fluoro groups in the compound can enhance the reactivity in these coupling processes.

Drug Design: Enzyme Inhibition

The compound has significant implications in drug design, especially as an enzyme inhibitor. Research indicates that derivatives of boric acid, which can be synthesized using 3-Bromo-5-fluorobenzoyl chloride , show potential in designing anticancer drugs . These compounds can induce apoptosis in cancer cells, making them a valuable asset in cancer therapy research.

Material Science: Radiosynthesis

In material science, 3-Bromo-5-fluorobenzoyl chloride is used in radiosynthesis to create radiolabeled compounds. These compounds are essential in developing new materials and studying the movement and distribution of substances within various systems .

Chemical Engineering: Process Optimization

Chemical engineers may employ 3-Bromo-5-fluorobenzoyl chloride in process optimization, particularly in the synthesis of intermediates for further chemical reactions. Its reactivity can be harnessed to improve yields and reduce by-products in industrial-scale chemical production .

Proteomics Research: Biochemical Studies

This compound is also significant in proteomics, where it is used to study protein interactions and functions. It can serve as a reagent in the identification and quantification of proteins, aiding in the understanding of complex biological processes .

Enzyme Inhibition Research: Treatment of Tumors

Furthering its role in enzyme inhibition, 3-Bromo-5-fluorobenzoyl chloride is part of the research into the treatment of tumors and microbial infections. It is used to synthesize inhibitors that can target specific enzymes associated with disease pathways .

Analytical Chemistry: Chromatography

Lastly, in analytical chemistry, 3-Bromo-5-fluorobenzoyl chloride can be used in chromatography as a derivatization agent. It helps in the analysis of complex mixtures by modifying compounds to be more detectable or separable during the chromatographic process .

Safety and Hazards

3-Bromo-5-fluorobenzoyl chloride is a dangerous compound. It has hazard statements H302+H312+H332;H314, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P280;P309+P311, which suggest wearing protective gloves/protective clothing/eye protection/face protection and getting medical advice/attention if you feel unwell .

Mechanism of Action

Target of Action

3-Bromo-5-fluorobenzoyl chloride is a chemical compound used in various biochemical reactions. It’s known to be used in proteomics research , indicating that it may interact with proteins or peptides in a biological system.

Mode of Action

Benzoyl chlorides are typically used as acylating agents in organic synthesis . They can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . In the case of 3-Bromo-5-fluorobenzoyl chloride, the bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.

Biochemical Pathways

It’s used in the suzuki–miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds . This suggests that it may play a role in modifying biochemical pathways involving carbon-carbon bond formation.

Result of Action

As an acylating agent, it could potentially modify proteins or other biomolecules, altering their function .

Action Environment

The action of 3-Bromo-5-fluorobenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, the presence of other reactive species, and the temperature . It’s also worth noting that this compound is corrosive and can cause burns on skin and eye damage .

properties

IUPAC Name

3-bromo-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMMCYNLNAUIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382597
Record name 3-bromo-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzoyl chloride

CAS RN

887266-90-2
Record name 3-bromo-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of 3-bromo-5-fluoro-benzoic acid are suspended in 100 ml of DCM, 0.5 ml DMF and 4.5 ml oxalyl chloride (1.15 Eq) are added and the resulting mixture is stirred for 100 minutes at RT. The solvent is removed by vacuo and the benzoic acid chloride is isolated by distillation.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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